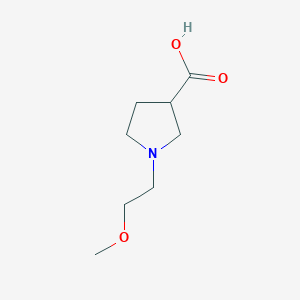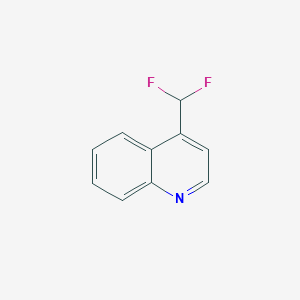
(Cyclobutyldifluoromethyl)benzene
Vue d'ensemble
Description
(Cyclobutyldifluoromethyl)benzene is a chemical compound that is part of the benzene family . It is used in various industries and is commonly used in the synthesis of other chemicals .
Synthesis Analysis
The synthesis of (Cyclobutyldifluoromethyl)benzene involves complex chemical reactions . The process typically involves the use of catalysts and specific conditions to ensure the correct formation of the compound . The exact method of synthesis can vary depending on the desired end product and the available starting materials .
Molecular Structure Analysis
The molecular structure of (Cyclobutyldifluoromethyl)benzene is based on the benzene ring, a cyclic hydrocarbon, with a cyclobutyl and a difluoromethyl group attached . The exact positioning of these groups can vary, leading to different isomers of the compound .
Chemical Reactions Analysis
(Cyclobutyldifluoromethyl)benzene can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and addition reactions . The exact reactions and their products can depend on the conditions and the presence of other chemicals .
Physical And Chemical Properties Analysis
As a member of the benzene family, (Cyclobutyldifluoromethyl)benzene shares many of the same physical and chemical properties as other benzene derivatives . These include being a nonpolar molecule, being immiscible with water but miscible with organic solvents, and producing a sooty flame upon combustion .
Applications De Recherche Scientifique
Fluorescence-Based Materials
(Cyclobutyldifluoromethyl)benzene: derivatives are pivotal in the development of single-benzene-based fluorophores (SBBFs). These compounds exhibit unique physicochemical properties that are essential for fluorescence-based materials used in analytical, imaging, and sensing techniques . The electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone allows for the creation of new SBBF derivatives with potential applications in materials science fields.
Luminescent Organic Materials
The compound’s framework can be utilized to enhance the luminescence of single-benzene fluorescent molecules through cocrystal engineering. This approach helps in attenuating the aggregation-induced quenching effect under solid-state conditions, particularly for red-emissive molecules . Such advancements are crucial for the development of organic light-emitting diodes (OLEDs), biological imaging, organic solid-state lasers, and chemical sensors.
Electrochemical Transformation
In materials science, (Cyclobutyldifluoromethyl)benzene plays a role in the electrochemical transformation of single-walled carbon nanotubes (SWCNTs) to redox-active macro-walled CNTs. This transformation enables oxygen interference-free monitoring of reactive oxygen species (ROS) release from cancer cells, which is significant for medical research and diagnostics .
Supramolecular Chemistry
The compound’s benzene core is instrumental in supramolecular chemistry, where it can contribute to the assembly of multi-component molecular materials such as cocrystals. These materials are assembled through non-covalent interactions, allowing for adjustable functional properties and a better understanding of the structure-property relationship at the molecular level .
Quantum Crystallography
(Cyclobutyldifluoromethyl)benzene: derivatives can be used in quantum crystallography to adjust optical properties. This application is particularly relevant in the pharmaceutical industry, where understanding the molecular structure is key to developing new drugs and treatments .
Redox-Active Materials
The benzene component of (Cyclobutyldifluoromethyl)benzene is essential in creating redox-active materials. These materials have applications in energy storage and conversion, which are critical for the development of sustainable energy technologies .
Mécanisme D'action
Target of Action
Benzene and its derivatives are known to interact with various cellular components, potentially affecting cellular function .
Mode of Action
Benzene and its derivatives are known to undergo metabolic transformations in the body, leading to the formation of reactive metabolites . These metabolites can interact with cellular components, leading to various biological effects .
Biochemical Pathways
Benzene and its derivatives are known to be metabolized primarily in the liver, leading to the formation of phenolic and ring-opened products . These metabolites can affect various biochemical pathways, potentially leading to adverse health effects .
Pharmacokinetics
Benzene and its derivatives are known to be rapidly absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the urine .
Result of Action
Benzene and its derivatives are known to have various biological effects, including cytotoxic, genotoxic, and carcinogenic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (Cyclobutyldifluoromethyl)benzene. For instance, exposure to benzene and its derivatives can occur through various environmental sources, including industrial emissions, automobile exhaust, and tobacco smoke . These environmental exposures can potentially influence the body’s exposure to and metabolism of (Cyclobutyldifluoromethyl)benzene, thereby affecting its action and efficacy .
Orientations Futures
The study and application of (Cyclobutyldifluoromethyl)benzene and other benzene derivatives continue to be an active area of research . Future directions may include the development of new synthesis methods, the exploration of new reactions and applications, and the continued study of the compound’s properties and effects .
Propriétés
IUPAC Name |
[cyclobutyl(difluoro)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2/c12-11(13,10-7-4-8-10)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNDWTCTQDMWJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2=CC=CC=C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Cyclobutyldifluoromethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine](/img/structure/B1390584.png)






